molecular formula C12H10N4OS B12912324 2-(Pyrazin-2-yl)-2-(pyridin-3-yl)thiazolidin-4-one

2-(Pyrazin-2-yl)-2-(pyridin-3-yl)thiazolidin-4-one

Cat. No.: B12912324
M. Wt: 258.30 g/mol
InChI Key: VOPFDMHOMKPNRH-UHFFFAOYSA-N
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Description

2-(Pyrazin-2-yl)-2-(pyridin-3-yl)thiazolidin-4-one is a heterocyclic compound that contains pyrazine, pyridine, and thiazolidinone moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrazin-2-yl)-2-(pyridin-3-yl)thiazolidin-4-one typically involves the reaction of pyrazine derivatives with pyridine derivatives under specific conditions. One common method is the cyclization reaction where a thiazolidinone ring is formed.

Example Synthetic Route:

    Starting Materials: Pyrazine-2-carboxylic acid, 3-pyridinecarboxaldehyde, and thiourea.

    Reaction Conditions: The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.

    Procedure: The starting materials are mixed and heated under reflux conditions for several hours to promote cyclization and formation of the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrazin-2-yl)-2-(pyridin-3-yl)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents like dichloromethane with appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Pyrazin-2-yl)-2-(pyridin-3-yl)thiazolidin-4-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or bind to receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyrazin-2-yl)-2-(pyridin-2-yl)thiazolidin-4-one
  • 2-(Pyrazin-2-yl)-2-(pyridin-4-yl)thiazolidin-4-one
  • 2-(Pyrazin-2-yl)-2-(quinolin-3-yl)thiazolidin-4-one

Uniqueness

2-(Pyrazin-2-yl)-2-(pyridin-3-yl)thiazolidin-4-one is unique due to its specific combination of pyrazine, pyridine, and thiazolidinone moieties, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C12H10N4OS

Molecular Weight

258.30 g/mol

IUPAC Name

2-pyrazin-2-yl-2-pyridin-3-yl-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H10N4OS/c17-11-8-18-12(16-11,9-2-1-3-13-6-9)10-7-14-4-5-15-10/h1-7H,8H2,(H,16,17)

InChI Key

VOPFDMHOMKPNRH-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(S1)(C2=CN=CC=C2)C3=NC=CN=C3

Origin of Product

United States

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